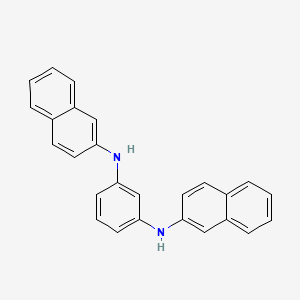
1-Phenylhex-4-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylhex-4-yn-1-ol is an organic compound with the molecular formula C12H14O. It belongs to the class of propargylic alcohols, which are characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a triple-bonded carbon (alkyne). This compound is notable for its applications in organic synthesis and its potential use in various scientific fields.
Vorbereitungsmethoden
1-Phenylhex-4-yn-1-ol can be synthesized through several methods, including:
Alkynylation of Aldehydes: This method involves the reaction of aldehydes with terminal alkynes in the presence of a catalyst such as zinc and allyl bromide.
Grignard Reaction: Another common method involves the reaction of phenylacetylene with hexanal in the presence of a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis.
Industrial production methods often involve large-scale reactions using similar principles but optimized for efficiency and yield.
Analyse Chemischer Reaktionen
1-Phenylhex-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the conditions and reagents used.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions include ketones, alkenes, and substituted alcohols .
Wissenschaftliche Forschungsanwendungen
1-Phenylhex-4-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties
Wirkmechanismus
The mechanism by which 1-Phenylhex-4-yn-1-ol exerts its effects involves interactions with molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-Phenylhex-4-yn-1-ol can be compared with other similar compounds, such as:
1-Phenyl-1-hexyn-3-ol: Similar in structure but with the hydroxyl group at a different position.
Hex-4-yn-1-ol: Lacks the phenyl group, making it less complex and potentially less active in certain reactions.
4-Pentyn-1-ol: A shorter chain analog that is used in similar synthetic applications but with different reactivity and properties
Eigenschaften
Molekularformel |
C12H14O |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
1-phenylhex-4-yn-1-ol |
InChI |
InChI=1S/C12H14O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12-13H,5,10H2,1H3 |
InChI-Schlüssel |
LQEUJGNLTNBFOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCCC(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B8674715.png)





